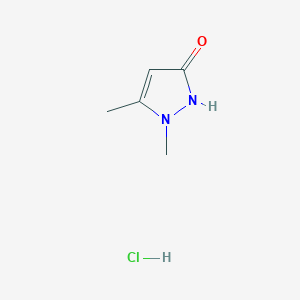
1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride
Descripción general
Descripción
1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is a chemical compound with the molecular formula C5H9ClN2O and a molecular weight of 148.59 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride consists of a pyrazolone ring, which is a five-membered ring with two nitrogen atoms and a ketone functional group. The ring is substituted with two methyl groups .Physical And Chemical Properties Analysis
1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is a solid compound. It should be stored in a sealed container in a dry room temperature environment .Aplicaciones Científicas De Investigación
- Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Method : The method involves a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Synthesis of Pyrazol Derivatives
- Field : Organic Chemistry
- Application : Pyrazol derivatives are used in the synthesis of various organic compounds .
- Method : The method involves the reaction of 5-hydroxy-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide with other reagents to form the desired compound .
- Results : The resulting compounds have various applications in the field of organic chemistry .
- Synthesis of Pyrazol Derivatives
- Field : Organic Chemistry
- Application : Pyrazol derivatives are used in the synthesis of various organic compounds .
- Method : The method involves the reaction of 5-hydroxy-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide with other reagents to form the desired compound .
- Results : The resulting compounds have various applications in the field of organic chemistry .
Safety And Hazards
This compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethyl-1H-pyrazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-3-5(8)6-7(4)2;/h3H,1-2H3,(H,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOXJGMDTYKMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



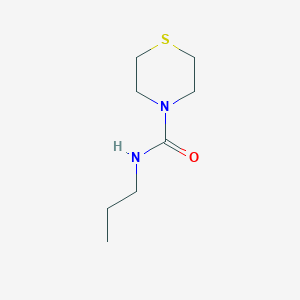
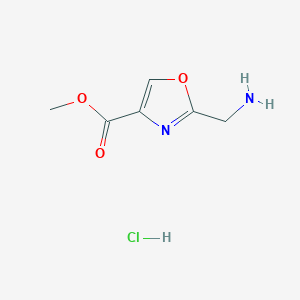

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)
![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)
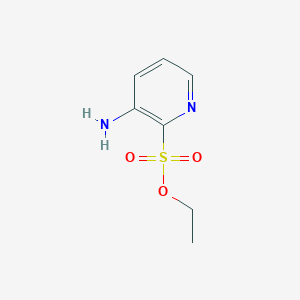
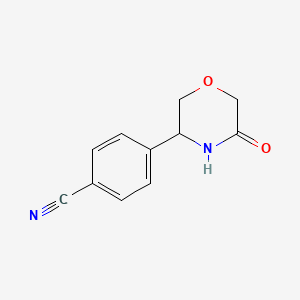
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)
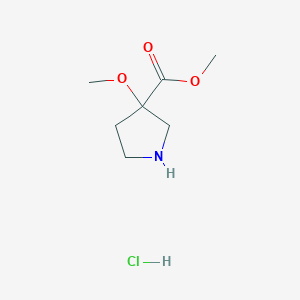
![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)
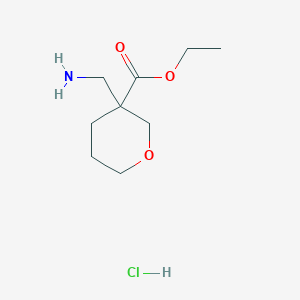
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)
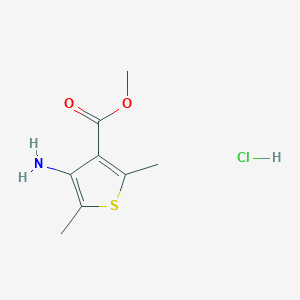
![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)